1,3,2-Thiazagermolidine, 2,2-bis(3-methylbutyl)-3-glycyl-, hydrobromide
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Overview
Description
1,3,2-Thiazagermolidine, 2,2-bis(3-methylbutyl)-3-glycyl-, hydrobromide is a complex organogermanium compound. It is characterized by the presence of a thiazagermolidine ring, which is a heterocyclic structure containing germanium, sulfur, and nitrogen atoms. The compound is further substituted with two 3-methylbutyl groups and a glycyl moiety, and it is typically isolated as a hydrobromide salt.
Preparation Methods
The synthesis of 1,3,2-Thiazagermolidine, 2,2-bis(3-methylbutyl)-3-glycyl-, hydrobromide involves multiple steps:
Formation of the Thiazagermolidine Ring: This step involves the reaction of germanium tetrachloride with a thiol and an amine to form the thiazagermolidine ring.
Substitution with 3-Methylbutyl Groups: The thiazagermolidine ring is then reacted with 3-methylbutyl halides under basic conditions to introduce the 3-methylbutyl substituents.
Introduction of the Glycyl Moiety: The glycyl group is introduced through a peptide coupling reaction using glycyl chloride or an equivalent reagent.
Formation of the Hydrobromide Salt: The final compound is obtained by treating the product with hydrobromic acid to form the hydrobromide salt.
Chemical Reactions Analysis
1,3,2-Thiazagermolidine, 2,2-bis(3-methylbutyl)-3-glycyl-, hydrobromide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the thiazagermolidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-methylbutyl groups, using reagents like sodium azide or sodium cyanide.
Hydrolysis: The hydrobromide salt can be hydrolyzed under acidic or basic conditions to yield the free base form of the compound.
Scientific Research Applications
1,3,2-Thiazagermolidine, 2,2-bis(3-methylbutyl)-3-glycyl-, hydrobromide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Research is ongoing to explore its potential as an anticancer agent, particularly in targeting specific cancer cell pathways.
Industry: It is used in the synthesis of advanced materials, such as organogermanium polymers, which have applications in electronics and photonics.
Mechanism of Action
The mechanism of action of 1,3,2-Thiazagermolidine, 2,2-bis(3-methylbutyl)-3-glycyl-, hydrobromide involves its interaction with biological molecules:
Molecular Targets: The compound targets enzymes and proteins containing thiol groups, leading to the formation of covalent bonds and inhibition of enzyme activity.
Pathways Involved: It disrupts cellular redox balance by generating reactive oxygen species (ROS), leading to oxidative stress and cell death in cancer cells.
Comparison with Similar Compounds
1,3,2-Thiazagermolidine, 2,2-bis(3-methylbutyl)-3-glycyl-, hydrobromide can be compared with other organogermanium compounds:
1,3,2-Thiazagermolidine, 2,2-bis(3-methylbutyl)-: This compound lacks the glycyl moiety and has different biological activity.
1,3,2-Thiazagermolidine, 2,2-bis(3-methylbutyl)-3-acetyl-: This compound has an acetyl group instead of a glycyl group, leading to different chemical reactivity and applications.
1,3,2-Thiazagermolidine, 2,2-bis(3-methylbutyl)-3-methyl-: The presence of a methyl group instead of a glycyl group alters its interaction with biological targets.
These comparisons highlight the unique structural features and applications of this compound.
Properties
CAS No. |
120626-93-9 |
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Molecular Formula |
C14H31BrGeN2OS |
Molecular Weight |
428.0 g/mol |
IUPAC Name |
2-amino-1-[2,2-bis(3-methylbutyl)-1,3,2-thiazagermolidin-3-yl]ethanone;hydrobromide |
InChI |
InChI=1S/C14H30GeN2OS.BrH/c1-12(2)5-7-15(8-6-13(3)4)17(9-10-19-15)14(18)11-16;/h12-13H,5-11,16H2,1-4H3;1H |
InChI Key |
OQIWCDMXSYCPBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC[Ge]1(N(CCS1)C(=O)CN)CCC(C)C.Br |
Origin of Product |
United States |
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